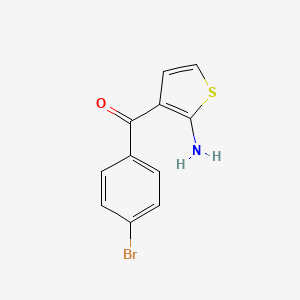

2-Amino-3-(4-bromobenzoyl)thiophene

Description

The Enduring Significance of Thiophene (B33073) Derivatives in Modern Medicinal Chemistry and Chemical Biology

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key building block in the world of pharmaceuticals. eprajournals.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a substituent that can be interchanged without significantly altering the biological activity of the molecule. semanticscholar.org This property has made thiophene a favored scaffold in drug design. In fact, the thiophene moiety is a component of numerous FDA-approved drugs, highlighting its importance in medicine. rsc.orgnih.gov

The versatility of the thiophene ring allows for the introduction of various functional groups, leading to a diverse array of derivatives with a broad spectrum of biological activities. nih.gov Researchers have successfully synthesized thiophene-containing compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govencyclopedia.pub The ongoing exploration of thiophene derivatives continues to yield novel compounds with significant potential for addressing a multitude of health challenges. rsc.orgresearchgate.net

Structural Classification and Research Relevance of 2-Amino-3-(4-bromobenzoyl)thiophene Scaffolds

This compound belongs to the class of 2-aminothiophenes, which are characterized by an amino group at the second position of the thiophene ring. nih.gov This class of compounds is of particular interest in medicinal chemistry due to their established biological activities and their utility as synthetic intermediates for more complex heterocyclic systems. semanticscholar.orgnih.gov The synthesis of 2-aminothiophenes is often achieved through the Gewald reaction, a multicomponent reaction that allows for the efficient construction of the substituted thiophene ring. researchgate.netwikipedia.orgorganic-chemistry.org

The structure of this compound features a 4-bromobenzoyl group at the third position of the thiophene ring. This substitution pattern is crucial to its research relevance. The 2-amino-3-aroylthiophene scaffold has been identified as a key pharmacophore for the development of allosteric modulators of the A1 adenosine (B11128) receptor. nih.govnih.gov Allosteric modulators offer a sophisticated approach to drug action by binding to a site on a receptor that is different from the primary (orthosteric) binding site, thereby fine-tuning the receptor's response to its natural ligand. The presence and position of substituents on the thiophene and benzoyl rings have been shown to significantly influence the activity of these compounds. nih.govnih.gov Consequently, this compound and its analogues are valuable tools for researchers studying the structure-activity relationships of A1 adenosine receptor modulators and for the development of potential new therapeutic agents. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H8BrNOS |

| Molecular Weight | 282.16 g/mol |

| Appearance | Solid |

| CAS Number | 399043-24-4 |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXJDFGNXSVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357676 | |

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399043-24-4 | |

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 4 Bromobenzoyl Thiophene

Transformations at the 2-Amino Group

The 2-amino group of 2-amino-3-(4-bromobenzoyl)thiophene is a primary nucleophilic center, readily participating in reactions to form a diverse range of derivatives. These transformations are pivotal for the construction of fused heterocyclic systems and for introducing new functionalities through condensation reactions.

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyridines, Thienopyrimidines)

The vicinal arrangement of the amino and benzoyl groups in this compound provides an ideal template for the synthesis of fused heterocyclic systems like thienopyridines and thienopyrimidines. These fused rings are of significant interest due to their presence in various pharmacologically active molecules. ekb.egsemanticscholar.org

The synthesis of thienopyridines can be achieved through the reaction of 2-amino-3-aroylthiophenes with compounds containing active methylene (B1212753) groups. yu.edu.jo For instance, the reaction of a related 3-amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene with reagents like ethyl cyanoacetate (B8463686) or ethyl acetoacetate, in the presence of a base such as potassium carbonate, leads to the formation of thieno[3,2-b]pyridine (B153574) derivatives. yu.edu.jo This type of cyclocondensation reaction is a powerful tool for constructing complex heterocyclic frameworks. Two primary synthetic routes to 3-substituted-4-amino-[3,2-c]thienopyridines have been developed to avoid harsh reaction conditions, one utilizing a Friedel-Crafts reaction and the other an intramolecular reductive cyclization. nih.gov

Thienopyrimidines are another important class of fused heterocycles synthesized from 2-aminothiophene precursors. nih.govresearchgate.net A common method involves the reaction of 2-amino-3-acylthiophenes with formamide (B127407) and formic acid. yu.edu.jo For example, heating 3-amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene with this mixture results in the formation of the corresponding thieno[3,2-d]pyrimidine. yu.edu.jo The reaction proceeds through the initial formation of a formamido intermediate, which then undergoes intramolecular cyclization to yield the pyrimidine (B1678525) ring. nih.gov Alternative reagents like isothiocyanates can also be employed to generate thienopyrimidine derivatives with different substitution patterns. ekb.egyu.edu.jo

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 3-Amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene | Ethyl cyanoacetate, K2CO3 | Thieno[3,2-b]pyridine-2-one derivative | yu.edu.jo |

| 3-Amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene | Formamide, Formic acid | 4-(4-Bromophenyl)-7-cyano-6-phenylaminothieno[3,2-d]pyrimidine | yu.edu.jo |

| 2-Aminothiophene-3-carboxylates | Phenyl isothiocyanate | Thieno[2,3-d]pyrimidinone derivative | ekb.eg |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netajrconline.orgwikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the thiophene (B33073) scaffold. ajrconline.org These imine derivatives can serve as intermediates for further synthetic transformations or may themselves exhibit interesting biological properties. nih.govekb.eg The reaction conditions for Schiff base formation are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. ajrconline.orgekb.eg The stability and chelating properties of the resulting Schiff bases make them valuable ligands in coordination chemistry. ajrconline.org

Modifications of the 3-(4-Bromobenzoyl) Moiety

Aromatic Substitutions and Functional Group Interconversions on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional handle that can be replaced or transformed through various reactions. While direct electrophilic aromatic substitution on the bromophenyl ring can be challenging due to the deactivating nature of the bromine and the acyl group, nucleophilic aromatic substitution is a more common strategy, particularly if activating groups are present elsewhere on the ring.

More frequently, the bromine atom is utilized in functional group interconversions . ub.eduorganic-chemistry.orgimperial.ac.ukslideshare.net For instance, the bromo group can be converted to other functional groups like cyano, nitro, or amino groups through established synthetic protocols. These transformations significantly expand the range of accessible derivatives from the this compound starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The bromine atom on the phenyl ring is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . libretexts.orgnih.govresearchgate.netnih.gov This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds and is widely used to introduce new aryl or heteroaryl substituents at the 4-position of the benzoyl group. researchgate.netrsc.org The reaction typically proceeds with high efficiency and tolerates a wide range of functional groups, making it a highly valuable tool for the derivatization of this compound. nih.gov This allows for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| Aryl Halide | Organoboron Compound | Pd catalyst, Base | Biaryl Compound | libretexts.orgnih.gov |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst, Base | Alkenyl-substituted azaborines | nih.gov |

| Aryl Iodides | PE-coupled phthaloyl alanine (B10760859) substrate | Palladium catalyst | Complex β-aryl α-amino acids | psu.edu |

Functionalization and Substitution Patterns on the Thiophene Ring System

The thiophene ring itself is an aromatic system and can undergo electrophilic substitution reactions. nih.govresearchgate.nete-bookshelf.de The reactivity and regioselectivity of these substitutions are influenced by the existing substituents. The 2-amino group is a strong activating group and directs incoming electrophiles to the C5 position. The 3-benzoyl group is a deactivating group. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially at the C5 position of the thiophene ring. nih.gov

However, the presence of the amino group can also lead to side reactions under harsh electrophilic conditions. Therefore, protection of the amino group, for example, by acylation, may be necessary before carrying out certain electrophilic substitutions on the thiophene ring. nih.gov Subsequent deprotection would then yield the functionalized 2-aminothiophene derivative. This approach allows for the introduction of a wide variety of substituents directly onto the thiophene core, further expanding the chemical diversity of compounds derived from this compound.

Introduction of Diverse Substituents at the 4- and 5-Positions

The thiophene ring of this compound is amenable to electrophilic substitution reactions, primarily at the 4- and 5-positions. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to these positions. This reactivity allows for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

Research has demonstrated that various electrophilic reagents can be employed to functionalize these positions. For instance, halogenation, nitration, and sulfonation reactions can introduce corresponding functional groups. Furthermore, Friedel-Crafts acylation and alkylation can be utilized to append new carbon-based substituents. The specific conditions for these reactions, such as the choice of catalyst and solvent, play a crucial role in determining the regioselectivity and yield of the products.

A study on related 2-aminothiophene derivatives highlighted the potential for electrophilic attack at the C5 position. tubitak.gov.tr This reactivity is a cornerstone for creating diverse libraries of compounds for biological screening. The introduction of different substituents can significantly impact the molecule's interaction with biological targets.

Table 1: Examples of Substituents Introduced at the 4- and 5-Positions of 2-Aminothiophene Derivatives

| Position | Reagent | Introduced Substituent |

| 5 | N-Bromosuccinimide (NBS) | Bromo |

| 5 | Nitric Acid/Sulfuric Acid | Nitro |

| 5 | Chlorosulfonic Acid | Chlorosulfonyl |

| 4/5 | Acyl Chloride/Lewis Acid | Acyl |

This table is illustrative and based on general reactivity patterns of 2-aminothiophenes.

Synthesis of Thiophene Thioglycoside Derivatives

The amino group of this compound provides a key nucleophilic center for various chemical transformations, including the synthesis of thioglycoside derivatives. These derivatives are of interest due to the prevalence of glycosylated compounds in biological systems and their potential for therapeutic applications.

The synthesis of thiophene thioglycosides typically involves the reaction of the amino group with an appropriately activated sugar derivative. One common strategy is the use of glycosyl isothiocyanates. The reaction proceeds through the formation of a thiourea (B124793) linkage, connecting the thiophene core to the carbohydrate moiety.

The resulting thioglycosides can exhibit a range of biological activities, influenced by both the thiophene aglycone and the nature of the sugar. The stereochemistry of the glycosidic bond is a critical factor that can affect biological efficacy.

Regioselectivity and Stereochemical Control in Derivatization Processes

Achieving regioselectivity and stereochemical control is a paramount challenge in the derivatization of this compound and related structures. The presence of multiple reactive sites—the amino group, the aromatic thiophene ring, and the benzoyl moiety—necessitates careful selection of reaction conditions to direct the transformation to the desired position.

In electrophilic substitutions on the thiophene ring, the directing effect of the amino group generally favors substitution at the 5-position. However, the regiochemical outcome can be influenced by the steric bulk of the electrophile and the reaction conditions. For instance, in certain cases, substitution at the 4-position may be observed.

When derivatizing the amino group, its nucleophilicity can be modulated to control the extent of reaction. For example, in acylation reactions, the use of a base can enhance the nucleophilicity of the amine, facilitating the reaction.

Stereochemical control is particularly important in the synthesis of thioglycosides. The anomeric configuration of the sugar moiety can significantly impact the biological activity of the resulting derivative. The choice of glycosyl donor, promoter, and reaction conditions are all critical parameters for controlling the stereochemical outcome of the glycosylation reaction. For instance, the use of participating neighboring groups on the sugar can favor the formation of 1,2-trans-glycosides.

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 4 Bromobenzoyl Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-amino-3-aroylthiophene derivatives provides characteristic signals that confirm the presence of the thiophene (B33073) and benzoyl moieties, as well as the amino group. In a representative derivative, (2-amino-5-ethyl-4-phenylthiophen-3-yl)(4-bromophenyl)methanone, the aromatic protons of the 4-bromobenzoyl group typically appear as two distinct doublets in the downfield region, a result of the symmetrical substitution on the phenyl ring. These correspond to the protons ortho and meta to the bromine atom.

The protons of the thiophene ring and the amino group also present characteristic chemical shifts. For instance, in 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino group protons appear as a signal at approximately δ 4.85 ppm, while the proton at position 5 of the thiophene ring is observed at δ 6.27 ppm sciforum.net. The specific chemical shifts and coupling constants are influenced by the electronic effects of the substituents on both the thiophene and benzoyl rings.

Table 1: Representative ¹H NMR Spectral Data for a 2-Amino-3-(4-bromobenzoyl)thiophene Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ | 5.90 | br s | - |

| H-2', H-6' (Benzoyl) | 7.60 | d | 8.4 |

| H-3', H-5' (Benzoyl) | 7.50 | d | 8.4 |

| H-5 (Thiophene) | 7.10 | s | - |

| CH₂ (Ethyl) | 2.80 | q | 7.5 |

| CH₃ (Ethyl) | 1.30 | t | 7.5 |

Data is hypothetical and representative for a derivative.

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is typically observed at a downfield chemical shift, often in the range of δ 180-195 ppm. The carbon atoms of the thiophene ring resonate in the aromatic region, with their specific shifts being dependent on the substitution pattern. For 2-aminothiophene derivatives, the carbon atom bearing the amino group (C-2) and the carbon attached to the benzoyl group (C-3) show distinct chemical shifts due to the electronic influence of these substituents. Aromatic carbons of the bromophenyl group also show characteristic signals, with the carbon atom attached to the bromine atom being influenced by the heavy atom effect. In related 2-aminothiophene derivatives, carbon signals for the cycloalkyl portion are typically found in the upfield region of the spectrum, between 21.8–32.0 ppm rsc.org.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | 188.0 |

| C-2 (Thiophene) | 165.0 |

| C-1' (Benzoyl) | 138.0 |

| C-4' (Benzoyl) | 128.0 |

| C-3', C-5' (Benzoyl) | 131.5 |

| C-2', C-6' (Benzoyl) | 130.0 |

| C-3 (Thiophene) | 115.0 |

| C-4 (Thiophene) | 140.0 |

| C-5 (Thiophene) | 125.0 |

| CH₂ (Ethyl) | 25.0 |

| CH₃ (Ethyl) | 15.0 |

Data is hypothetical and representative for a derivative.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of characteristic functional groups within a molecule. The IR spectrum of this compound derivatives displays distinct absorption bands corresponding to the vibrations of the N-H, C=O, and C-S bonds, as well as the aromatic C-H and C=C bonds.

The amino group typically exhibits two sharp absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The strong absorption band for the carbonyl group (C=O) of the benzoyl moiety is usually observed in the range of 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene and phenyl rings appear above 3000 cm⁻¹, while the C=C stretching vibrations of these aromatic rings are found in the 1400-1600 cm⁻¹ region. The presence of the thiophene ring can also be confirmed by the C-S stretching vibration, which typically appears at lower frequencies. For some 2-aminothiophene derivatives, the cyano group (C≡N) stretching vibration is observed around 2222 cm⁻¹ rsc.org.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3450, 3350 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Benzoyl) | 1650 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Br Stretch | 700-600 | Medium |

Data is based on typical ranges for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₈BrNOS scbt.com. HRMS analysis of this compound would show a molecular ion peak corresponding to this formula with a high degree of accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The HRMS data for various 2-aminothiophene derivatives consistently show molecular ion peaks, such as [M+H]⁺ or [M+Na]⁺, that align with their calculated molecular formulas rsc.org.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₁H₈⁷⁹BrNOS + H]⁺ | 281.9637 | 281.96xx |

| [C₁₁H₈⁸¹BrNOS + H]⁺ | 283.9617 | 283.96xx |

Found m/z values are hypothetical and represent expected high-resolution data.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the determination of bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation.

Analysis of Molecular Conformation and Torsion Angles

The crystal structure of 2-amino-3-aroylthiophene derivatives reveals important details about their conformation. In a related compound, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, the dihedral angles between the thiophene ring and the benzene (B151609) and phenyl rings are 35.2 (4)° and 57.7 (3)°, respectively nih.gov. The two aryl rings are nearly perpendicular to each other, with a dihedral angle of 86.4 (6)° nih.gov.

The conformation of the molecule is often stabilized by intramolecular hydrogen bonds. For example, an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the benzoyl group can lead to the formation of a stable six-membered ring motif. This interaction influences the planarity of the molecule and the orientation of the benzoyl group relative to the thiophene ring. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. In the crystal structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, the molecular geometry is stabilized by intramolecular N-H···O=C and C-H···O interactions researchgate.net.

Table 5: Key Torsion Angles in a Representative 2-Amino-3-aroylthiophene Derivative

| Torsion Angle | Description | Angle (°) |

|---|---|---|

| C2-C3-C(O)-C1' | Rotation around the C3-C(O) bond | ~30 |

| C3-C2-N-H | Planarity of the amino group | ~0 |

| C4-C3-C(O)-C1' | Orientation of the benzoyl group | ~150 |

Data is hypothetical and based on related structures.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The three-dimensional structure, molecular conformation, and crystal packing of 2-amino-3-aroylthiophene derivatives are significantly influenced by the formation of hydrogen bonding networks. These non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), play a crucial role in defining the compound's physicochemical properties. The elucidation of these networks is typically achieved through a combination of single-crystal X-ray diffraction, which provides precise atomic coordinates, and spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which offer insights into the bonding environment in various states.

Intramolecular Hydrogen Bonding

A predominant feature in the structural chemistry of 2-amino-3-aroylthiophenes is the formation of a strong intramolecular hydrogen bond. This bond typically occurs between one of the hydrogen atoms of the 2-amino group (the donor) and the oxygen atom of the 3-benzoyl carbonyl group (the acceptor). This interaction results in the formation of a stable, planar, six-membered pseudo-ring.

In a highly substituted derivative, 4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl)sulfanyl]thiophene, crystallographic analysis confirms the presence of intramolecular hydrogen bonds from the amino group to both the carbonyl oxygen and a thiazole nitrogen atom. The geometry of these bonds is critical for maintaining a near-coplanar arrangement between the thiophene and benzothiazole ring systems.

Spectroscopic data provides corroborating evidence for this intramolecular interaction.

¹H NMR Spectroscopy : The proton of the amino group involved in the hydrogen bond typically experiences a significant downfield shift in the ¹H NMR spectrum due to deshielding. The position of this signal can be used to estimate the strength of the hydrogen bond interaction.

FTIR Spectroscopy : In the infrared spectrum, the N-H stretching vibrations of the amino group are affected by hydrogen bonding. Instead of sharp bands around 3400-3500 cm⁻¹ characteristic of a "free" N-H group, intramolecularly bonded N-H stretching vibrations are observed at lower frequencies (a redshift). Similarly, the C=O stretching vibration of the benzoyl group, typically found in the Amide I region, is also sensitive to this interaction.

The precise geometric parameters of these intramolecular hydrogen bonds, as determined by X-ray diffraction for a representative derivative, are detailed below.

Table 1: Intramolecular Hydrogen Bond Geometry in a this compound Derivative Data derived from the crystal structure of 4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl)sulfanyl]thiophene.

| Donor (D) — H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···N | 0.86 | 2.22 | 2.705 (3) | 115 |

| N—H···O | 0.86 | 2.21 | 2.684 (3) | 114 |

Intermolecular Hydrogen Bonding

In the solid state, molecules of 2-amino-3-aroylthiophene derivatives are further organized by a network of intermolecular hydrogen bonds. These interactions dictate the crystal packing arrangement. While the strong intramolecular hydrogen bond often satisfies the primary donor and acceptor sites, weaker hydrogen bonds can form between molecules.

For instance, in the crystal structure of N′-(4-bromobenzylidene)thiophene-2-carbohydrazide, a related thiophene derivative, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds, which generate a common R₂²(8) ring motif. In other complex derivatives of this compound, molecules have been observed to form ribbon-like structures parallel to a crystal axis. These ribbons are connected by weak C—H⋯O hydrogen bonds and short N⋯S contacts.

The presence of intermolecular hydrogen bonds is evident in the FTIR spectra of solid samples, where N-H stretching absorptions often appear as broad bands at lower frequencies compared to their positions in dilute solutions, indicating a range of hydrogen bonding environments in the crystal lattice.

Table 2: Intermolecular Hydrogen Bond Geometry in a Thiophene Derivative Data derived from the crystal structure of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide, illustrating a common intermolecular motif.

| Donor (D) — H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O1 | 0.86 | 2.00 | 2.828 (5) | 161 |

Computational Chemistry and Theoretical Studies on 2 Amino 3 4 Bromobenzoyl Thiophene Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-amino-3-aroylthiophene analogues, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been instrumental in elucidating their fundamental properties.

The optimization of the molecular geometry is the first step in most computational studies, providing the most stable three-dimensional arrangement of atoms. For 2-amino-3-aroylthiophenes, the key structural parameters of interest are the bond lengths and angles within the thiophene (B33073) ring, the amino group, and the aroyl moiety, as well as the dihedral angle between the thiophene and the benzoyl rings.

Table 1: Representative Optimized Geometrical Parameters for a 2-Amino-3-benzoylthiophene Analogue Note: This data is for a representative analogue and not for 2-Amino-3-(4-bromobenzoyl)thiophene itself.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S1-C2 | 1.73 | C2-S1-C5 = 92.5 |

| C2-C3 | 1.38 | S1-C2-N1 = 120.1 |

| C3-C4 | 1.42 | C2-C3-C(O) = 125.8 |

| C4-C5 | 1.37 | C3-C(O)-C(Ar) = 121.3 |

| C2-N1 | 1.36 | |

| C3-C(O) | 1.48 | |

| C(O)-O | 1.23 | |

| C(Ar)-Br | 1.90 (Estimated) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule taylorandfrancis.comyoutube.comwikipedia.orgyoutube.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity taylorandfrancis.com.

For 2-amino-3-aroylthiophene analogues, the HOMO is typically localized over the electron-rich 2-aminothiophene ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the aroyl group, suggesting it as the site for nucleophilic attack. The presence of the electron-withdrawing 4-bromobenzoyl group in this compound is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the carbonyl carbon and the aromatic ring. The HOMO-LUMO gap for related aminothiophene derivatives has been reported to be in the range that suggests a charge transfer interaction within the molecule nih.gov.

Table 2: Representative Frontier Molecular Orbital Energies for a 2-Amino-3-benzoylthiophene Analogue Note: This data is for a representative analogue and not for this compound itself.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| Energy Gap (ΔE) | 3.9 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting the regions that are electron-rich (negative potential) and electron-poor (positive potential) researchgate.netnih.govresearchgate.net. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Quantum Chemical Descriptors for Reactivity (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability chnpu.edu.ua. These parameters are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

For 2-amino-3-aroylthiophene analogues, these descriptors help in systematically comparing the reactivity of different derivatives. The introduction of the electron-withdrawing bromine atom in this compound is expected to increase the electrophilicity index and chemical hardness compared to the unsubstituted analogue.

Table 3: Representative Quantum Chemical Descriptors for a 2-Amino-3-benzoylthiophene Analogue Note: This data is for a representative analogue and not for this compound itself.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 1.95 |

| Electrophilicity Index (ω) | 3.80 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra researchgate.net. For 2-amino-3-aroylthiophene analogues, the chemical shifts of the thiophene protons and carbons are sensitive to the nature of the substituents on the aroyl ring.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the benzoyl group, and the vibrations of the thiophene ring. For 2-amino-3-aroylthiophene analogues, the calculated vibrational frequencies generally show good agreement with experimental data after appropriate scaling researchgate.net.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and stability nih.govmdpi.com. For flexible molecules like 2-amino-3-aroylthiophenes, MD simulations can be used to explore the conformational landscape and identify the most stable conformations in different environments (e.g., in vacuum or in a solvent). These simulations can also provide information about the flexibility of different parts of the molecule and the nature of intermolecular interactions in condensed phases. Studies on related thiophene derivatives have utilized MD simulations to understand their stability and interactions with biological targets mdpi.com.

Pre Clinical Investigations of Biological Activities and Structure Activity Relationships Sar

Exploration of Anti-inflammatory Activities of 2-Amino-3-(4-bromobenzoyl)thiophene Derivatives

Derivatives of 2-amino-3-aroylthiophenes have demonstrated notable anti-inflammatory properties. The core thiophene (B33073) structure is a recognized pharmacophore in the design of anti-inflammatory drugs, with commercial agents like Tinoridine and Tiaprofenic acid containing this motif. nih.gov Research has shown that the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups on the thiophene ring system, is important for anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

One area of investigation has focused on the development of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as activators of the nuclear factor erythroid 2-related factor 2 (NRF2). nih.govnih.gov NRF2 is a key regulator of the antioxidant response and negatively controls the NF-κB signaling pathway, a critical component of the inflammatory process. nih.gov Certain synthesized tetrahydrobenzo[b]thiophene compounds have shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. nih.govnih.gov This activity was directly linked to their ability to activate NRF2. nih.govnih.gov

Interactive Table: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives

| Compound | NRF2 Activation | NO Inhibition (%) |

|---|---|---|

| 3a | High | 87.07 ± 1.22 |

| 3b | Moderate | 80.39 ± 5.89 |

| 2a | Moderate | 78.04 ± 2.86 |

Data sourced from a study on NRF2 activators derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. nih.gov

Assessment of Anticancer Potential and Mechanistic Insights

The thiophene scaffold is a recurring structural motif in a multitude of compounds exhibiting anticancer properties. sci-hub.se Derivatives of this compound have been investigated for their potential as anticancer agents, with research exploring their impact on various cancer cell lines and their mechanisms of action. nih.govpitt.edumdpi.com

Inhibition of Specific Molecular Targets (e.g., Topoisomerase II Alpha Isoforms)

One of the key mechanisms through which thiophene derivatives exert their anticancer effects is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are crucial for managing DNA topology and are validated targets for cancer chemotherapy. nih.govnih.gov Human topoisomerase II alpha (TOP2A) is a key enzyme involved in DNA replication and chromosome segregation. nih.gov

A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo acs.orgnih.govthieno[2,3-d]pyrimidines, which share a core structural similarity with this compound, were designed and synthesized as potential topoisomerase inhibitors. nih.gov Several of these compounds demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov Notably, some derivatives exhibited dual inhibition of both topoisomerase I and topoisomerase II. nih.gov For instance, compound 7a and 7r from this series showed more potent topoisomerase I inhibition than the standard drug camptothecin. nih.gov In the topoisomerase II inhibition assay, these compounds reduced the decatenation of kDNA, indicating their inhibitory effect on the enzyme. nih.gov The structural design, which included a p-bromophenyl ring at the C-2 position and various amines at the C-4 position, was crucial for their topoisomerase inhibitory activity. nih.gov

Evaluation of Antimicrobial and Antibacterial Properties

Thiophene-containing compounds have a long history of being investigated for their antimicrobial activities. nih.govresearchgate.netnih.gov The versatility of the thiophene ring allows for the introduction of various functional groups, leading to a broad spectrum of antibacterial and antifungal agents. nih.govnih.gov

Studies on various substituted thiophene derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. tandfonline.combohrium.com For example, a hydroxythiophene derivative, compound 4a , displayed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. tandfonline.combohrium.com Similarly, 4-(4-fluorophenyl)-3-amino-thiophenes 13a and 13b also showed notable antibacterial properties. tandfonline.com The minimum inhibitory concentration (MIC) values for these compounds were determined, with compound 4a showing a MIC value comparable to ampicillin (B1664943) against S. aureus. tandfonline.com Another study highlighted a thiophene derivative, compound 7 , which was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Interactive Table: Antibacterial Activity of Substituted Thiophene Derivatives

| Compound | Inhibition Zone (mm) against S. aureus | Inhibition Zone (mm) against P. aeruginosa | MIC (µg/mL) against S. aureus |

|---|---|---|---|

| 4a | 21 | 20 | 125 |

| 13a | 18 | - | 250 |

| 13b | 20 | - | - |

Data compiled from studies on the antibacterial activity of substituted thiophene derivatives. tandfonline.combohrium.com

Modulation of G Protein-Coupled Receptors (GPCRs)

2-Amino-3-benzoylthiophene derivatives have been extensively studied as allosteric modulators of G protein-coupled receptors (GPCRs), particularly the A1 adenosine (B11128) receptor. acs.orgnih.gov Allosteric modulators offer a more subtle approach to receptor modulation compared to direct-acting agonists or antagonists, as they fine-tune the receptor's response to the endogenous ligand, in this case, adenosine. acs.org

Allosteric Enhancement of A1 Adenosine Receptor Activity

The A1 adenosine receptor plays a crucial role in various physiological processes, including cardioprotection and neurotransmission. nih.gov Allosteric enhancers of the A1 receptor can potentiate the effects of endogenous adenosine, which is particularly beneficial in conditions like ischemia where adenosine levels are elevated. nih.govnih.gov

The compound PD 81,723, a 2-amino-3-benzoylthiophene derivative, was one of the first identified allosteric enhancers of the A1 adenosine receptor. acs.orgnih.gov It was shown to increase the binding of A1 receptor agonists and enhance their functional activity. acs.orgnih.gov Subsequent research has focused on synthesizing and evaluating novel 2-amino-3-benzoylthiophene derivatives to improve their potency and selectivity as allosteric enhancers. acs.orgnih.gov These compounds have been shown to slow the dissociation of agonist ligands from the A1 receptor, a hallmark of allosteric modulation. nih.gov

Positional Effects of Substituents on Allosteric Modulator Potency

Structure-activity relationship (SAR) studies have been crucial in understanding the structural requirements for the allosteric enhancing activity of 2-amino-3-benzoylthiophene derivatives at the A1 adenosine receptor. nih.govnih.gov The nature and position of substituents on the thiophene ring and the benzoyl moiety significantly influence their potency. nih.govnih.gov

For instance, in a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, modifications to the number and position of substituents on the phenylpiperazine moiety had a profound impact on their allosteric enhancer activity. nih.gov Derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substituents on the phenyl ring of the piperazine (B1678402) were found to be the most active. nih.gov Another study investigating the positional requirements of substituents on the 2-amino-3-(p-chlorobenzoyl)thiophene core found that the corresponding regioisomeric 4-aryl-5-benzylthiophene analogues had reduced allosteric enhancer activity, highlighting the importance of the substitution pattern on the thiophene ring. nih.gov

Enzyme Inhibition Studies (e.g., NS3/4A and USP7 Enzyme Inhibitions)

Derivatives of the 2-aminothiophene core have been investigated as inhibitors of several key enzymes implicated in human diseases. Notably, research has focused on their potential to inhibit the Hepatitis C Virus (HCV) NS3/4A protease and the human Ubiquitin-Specific Protease 7 (USP7), both of which are important targets for antiviral and cancer therapies, respectively.

HCV NS3/4A Protease Inhibition: The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus, as it processes the viral polyprotein into mature, functional proteins. nih.govmdpi.com Its inhibition is a key strategy in developing direct-acting antiviral agents against HCV. nih.govdrugbank.com In this context, novel derivatives incorporating the thiophene ring have been synthesized and evaluated. For instance, a series of benzothiazol-2-yl-5-mercaptothiophene molecules, derived from a thiophene scaffold, were tested for their ability to inhibit NS3/4A. acs.org Two compounds from this series, in particular, demonstrated significant inhibitory potential against the enzyme, highlighting the promise of this chemical class. acs.org

USP7 Enzyme Inhibition: USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in cellular processes by regulating the stability of numerous proteins, including key tumor suppressors and oncogenes like p53, MDM2, and PTEN. nih.govnih.govoncotarget.com The overexpression of USP7 is linked to poor prognosis in various cancers, making it an attractive target for cancer therapy. nih.govgoogle.com Thiophene derivatives have been identified as a promising class of USP7 inhibitors. nih.gov Research into novel benzothiazole-thiophene hybrids has shown that these compounds can effectively inhibit the USP7 enzyme. acs.org The inhibition of USP7 by small molecules can restore tumor suppressor functions and induce apoptosis in cancer cells, including those resistant to conventional therapies. nih.govoncotarget.com Studies on these complex thiophene derivatives have confirmed their potential to act as potent USP7 inhibitors. acs.org

| Compound Derivative | Target Enzyme | Activity (IC₅₀) | Viral Reduction (%) | Reference |

| Compound 6c | HCV NS3/4A | 10.32 µM | >50% (HCVcc) | acs.org |

| Compound 8c | HCV NS3/4A | 8.16 µM | >50% (HCVcc) | acs.org |

| Compound 6c | USP7 | 12.14 µM | N/A | acs.org |

| Compound 8c | USP7 | 10.25 µM | N/A | acs.org |

This table presents inhibitory data for potent derivatives of the thiophene scaffold against HCV NS3/4A and USP7 enzymes. Data sourced from acs.org.

Development of Structure-Activity Relationships (SAR) for Biological Target Engagement

The development of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For 2-aminothiophene derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activity.

Key structural elements of the 2-aminothiophene scaffold that have been explored include:

The 2-Amino Group: This group is often a key interaction point and can be modified to modulate activity. For example, in studies on related antileishmanial 2-aminothiophene derivatives, linking an indole (B1671886) group to the 2-amino position was found to be favorable for activity. mdpi.com

The C3-Substituent: The nature of the group at the C3 position, such as the 4-bromobenzoyl moiety, is critical for target engagement. In related compounds, the presence of a C3-indolyl scaffold combined with diverse electronic effects at other centers greatly influenced the activity of the target compounds. researchgate.net

The C4 and C5 Positions: Modifications at the C4 and C5 positions of the thiophene ring can significantly impact biological outcomes. Studies on antileishmanial derivatives showed that the presence and size of a cycloalkyl ring fused at these positions modulate the activity, with larger rings often leading to increased potency. mdpi.com The exclusion of a cycloalkyl ring resulted in the loss of antileishmanial activity, indicating its importance for the compound's function. mdpi.com

Bioisosteric Replacement: The replacement of the sulfur atom in the thiophene ring with selenium (a bioisostere) has been shown to increase antileishmanial activity without a corresponding increase in toxicity, demonstrating a viable strategy for pharmacomodulation. mdpi.com

For anticancer activity, the SAR of related 2-(4-bromobenzyl) tethered thienopyrimidines was explored by replacing an aminophenyl urea (B33335) group at the C-4 position with a variety of amines to enhance interactions with topoisomerase enzymes. nih.gov These studies collectively demonstrate that the biological activity of the 2-aminothiophene scaffold can be finely tuned through systematic chemical modifications at various positions around the core ring structure. mdpi.comresearchgate.netnih.gov

| Structural Modification | Position | Effect on Biological Activity | Target/Activity | Reference |

| Indole Group | 2-Amino | Favorable for activity | Antileishmanial | mdpi.com |

| Cycloalkyl Ring | C4-C5 Fusion | Presence and size are important; larger rings can increase potency | Antileishmanial | mdpi.com |

| Methyl Radical | C5 | Loss of activity compared to cycloalkyl ring | Antileishmanial | mdpi.com |

| S/Se Bioisosterism | Thiophene Ring | Increased activity without increased toxicity | Antileishmanial | mdpi.com |

| Varied Amines | C4 (on related thienopyrimidine) | Modulates SAR for target engagement | Anticancer (Topoisomerase) | nih.gov |

This table summarizes key structure-activity relationships for derivatives based on the 2-aminothiophene scaffold. Data sourced from mdpi.comnih.gov.

Design and Evaluation in Pre-clinical In Vitro and In Vivo Models

Following initial identification of activity, promising 2-aminothiophene derivatives are advanced into pre-clinical models to evaluate their efficacy and mechanism of action in a biological context.

In Vitro Models: In vitro studies are typically conducted using cell lines to assess the compound's effects on cell viability, proliferation, and specific cellular pathways. For instance, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, structurally related to the title compound, were evaluated against the aggressive MDA-MB-231 triple-negative breast cancer (TNBC) cell line. nih.gov The lead compound from this series induced dose-dependent inhibition of cell viability, caused cell cycle arrest, and triggered robust apoptotic responses. nih.gov Mechanistic studies further revealed that the compound suppressed the phosphorylation of Akt, a key protein in a pro-survival signaling pathway often dysregulated in cancer. nih.gov Similarly, other 2-aminothiophene derivatives have been tested against a panel of human cancer cell lines, with potent compounds showing cytotoxicity and inducing morphological changes characteristic of cell death. nih.gov

| Compound Class | Model Type | Disease/Target | Key Findings | Reference |

| 2-Amino-naphtho[2,3-b]thiophene-4,9-dione derivative | In Vitro (MDA-MB-231 cells) | Triple-Negative Breast Cancer | Induced cell cycle arrest, apoptosis; inhibited PI3K/Akt signaling. | nih.gov |

| 2-(4-bromobenzyl) thienopyrimidine derivative | In Vitro (FaDu cells) | Cancer | Potent antiproliferative activity (IC₅₀ = 1.73 μM); induced morphological alterations. | nih.gov |

| 2-Aminothiophene derivative (SB-83) | In Vivo (Swiss mice) | Leishmaniasis (L. amazonensis) | Evaluated for oral antileishmanial activity. | mdpi.com |

| USP7 Inhibitor (FX1-5303) | In Vivo (Mouse Xenograft) | Multiple Myeloma, AML | Strong tumor growth inhibition. | researchgate.net |

This table summarizes the evaluation of related thiophene derivatives in various pre-clinical models. Data sourced from mdpi.comnih.govnih.govresearchgate.net.

Future Perspectives and Research Avenues for 2 Amino 3 4 Bromobenzoyl Thiophene

Rational Design and Synthesis of Next-Generation Scaffolds with Tuned Biological Profiles

The future development of 2-Amino-3-(4-bromobenzoyl)thiophene will heavily rely on the rational design and synthesis of next-generation scaffolds to achieve more potent and selective biological profiles. The core structure of 2-aminothiophene offers multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Key areas for synthetic modification include:

Substitution on the Thiophene (B33073) Ring: The C4 and C5 positions of the thiophene ring are prime targets for introducing a variety of substituents to modulate the compound's electronic and steric properties. Research on related 2-amino-3-aroylthiophenes has shown that introducing bulky groups at the C4-position can significantly enhance biological activity. nih.gov

Modification of the Benzoyl Moiety: The 4-bromobenzoyl group can be replaced with other substituted aryl or heteroaryl rings to explore interactions with different biological targets. The nature and position of substituents on this ring can influence binding affinity and selectivity.

Derivatization of the Amino Group: The 2-amino group can be acylated, alkylated, or incorporated into heterocyclic systems to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability.

A recent study on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo sigmaaldrich.comnih.govthieno[2,3-d]pyrimidines highlighted the potential of elaborating on the 2-aminothiophene core to create potent anticancer agents. nih.gov In this work, the 2-aminothiophene derivative was a key intermediate in the synthesis of more complex heterocyclic systems. nih.gov

| Derivative Class | Synthetic Strategy | Potential Biological Profile Enhancement | Reference |

| C4-Substituted Analogs | Gewald reaction with appropriately substituted ketones. | Increased potency and allosteric modulation. | nih.gov |

| C5-Aryl/Heteroaryl Derivatives | Palladium-catalyzed cross-coupling reactions. | Altered target specificity and improved efficacy. | nih.gov |

| Fused Thienopyrimidines | Cyclization of the 2-amino group with suitable reagents. | Novel mechanisms of action and expanded therapeutic applications. | nih.gov |

These synthetic efforts will be crucial in generating a library of novel compounds derived from this compound, each with the potential for improved therapeutic properties.

Advanced Mechanistic Investigations of Biological Target Interactions and Signaling Pathways

A critical future research direction is to move beyond preliminary biological screening and conduct advanced mechanistic studies to elucidate the precise molecular targets of this compound and its derivatives. Understanding how these compounds interact with their biological targets at a molecular level is essential for their development as therapeutic agents.

Future investigations should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or enzymes that bind to this compound.

Elucidation of Binding Modes: Employing biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to determine the three-dimensional structure of the compound-target complex. This will reveal the key molecular interactions responsible for binding and activity.

Analysis of Signaling Pathways: Investigating the downstream effects of target engagement on cellular signaling pathways. This can be achieved through a variety of cell-based assays, including reporter gene assays, Western blotting, and phosphoproteomics.

For instance, related 2-aminothiophene derivatives have been identified as allosteric enhancers of the A1 adenosine (B11128) receptor, and their effects on cAMP levels have been studied. nih.govnih.gov Similar in-depth studies are needed for this compound to understand its mechanism of action.

Application in Chemical Probe Development for Biological System Perturbation

With a well-defined biological target and a clear understanding of its mechanism of action, this compound can be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular or in vivo context.

The development of a chemical probe from this scaffold would involve:

Design and Synthesis of a Probe Molecule: Modifying the structure of this compound to incorporate a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group for covalent labeling, while retaining its biological activity.

Characterization of the Probe: Ensuring that the modified compound retains its potency and selectivity for the intended target.

Application in Biological Studies: Using the probe to visualize the subcellular localization of its target, to pull down interacting proteins, or to study the dynamics of a particular signaling pathway.

The development of such probes would provide invaluable tools for basic research, enabling a deeper understanding of the biological systems perturbed by this class of compounds.

Integration of High-Throughput Screening and Computational-Guided Drug Discovery Strategies

To accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold, it is essential to integrate high-throughput screening (HTS) and computational-guided drug discovery strategies.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. By generating a diverse library of this compound analogs, HTS can be employed to identify initial "hits" with desired properties.

Computational-Guided Drug Discovery can then be used to rationalize the HTS results and guide the synthesis of more potent and selective compounds. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized.

Molecular Docking: Simulating the binding of this compound derivatives to the three-dimensional structure of their biological target. This can provide insights into the key interactions and help in designing compounds with improved binding affinity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This information can be used to search for novel scaffolds that fit the pharmacophore model.

The integration of these in silico methods with traditional synthetic and biological approaches will create a powerful and efficient drug discovery pipeline, facilitating the translation of promising research findings into tangible therapeutic outcomes. nih.gov

Q & A

Q. Table 1. Stability of Sodium 2-Amino-3-(4-bromobenzoyl)phenylacetate in Formulations

Q. Table 2. SAR of 5-Substituted Thiophene Derivatives

| Substituent at 5-Position | Bₘₐₓ Shift (Fold) | CCPA Affinity Enhancement (Fold) |

|---|---|---|

| p-Tolylethynyl | 6.4 | 6.0 |

| m-Methoxyphenyl | 6.3 | 5.8 |

| Unsubstituted | 3.2 | 2.9 |

| Data from Romagnoli et al. . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.